N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is an organic compound that belongs to the class of imines. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a methanimine group, which is a functional group containing a carbon-nitrogen double bond. The presence of the thiophene ring imparts unique electronic properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and imine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(2-thienyl)-N-{4-[(E)-[(2-thienyl)methylidene]amino]phenyl}methanimine
- (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(2-thienyl)methylidene]amino]phenyl}methanimine
Uniqueness
(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C18H16N2S2 |
---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1-(3-methylthiophen-2-yl)-N-[4-[(3-methylthiophen-2-yl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C18H16N2S2/c1-13-7-9-21-17(13)11-19-15-3-5-16(6-4-15)20-12-18-14(2)8-10-22-18/h3-12H,1-2H3 |
InChI-Schlüssel |
WFGVOXRLPCPLOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)N=CC3=C(C=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.